{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
CAS No.: 1638612-72-2
Cat. No.: VC2737189
Molecular Formula: C11H13ClFN3O2
Molecular Weight: 273.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638612-72-2 |
|---|---|
| Molecular Formula | C11H13ClFN3O2 |
| Molecular Weight | 273.69 g/mol |
| IUPAC Name | 1-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H12FN3O2.ClH/c1-13-6-10-14-11(15-17-10)7-3-4-9(16-2)8(12)5-7;/h3-5,13H,6H2,1-2H3;1H |
| Standard InChI Key | AUAAVUYTYJZAOY-UHFFFAOYSA-N |
| SMILES | CNCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F.Cl |
| Canonical SMILES | CNCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F.Cl |
Introduction
The compound {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is a synthetic organic compound that belongs to the oxadiazole class. It is characterized by its complex molecular structure, which includes a fluorinated and methoxylated phenyl ring attached to an oxadiazole ring, further linked to a methylamine group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride typically involves several steps, starting with the formation of the oxadiazole ring. This can be achieved through condensation reactions involving appropriate precursors, followed by the introduction of the methylamine group. The hydrochloride salt is often formed to enhance stability and solubility.
Biological Activity and Potential Applications
While specific biological activity data for {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is limited, compounds within the oxadiazole class have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The fluorinated and methoxylated phenyl ring may contribute to its potential bioactivity by influencing its interaction with biological targets.
Research Findings and Future Directions
Research on oxadiazole derivatives often focuses on their drug-like properties, such as solubility, stability, and bioavailability. For {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride, further studies are needed to fully explore its pharmacokinetic and pharmacodynamic profiles. This could involve in vitro and in vivo assessments to determine its efficacy and safety in potential therapeutic applications.
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